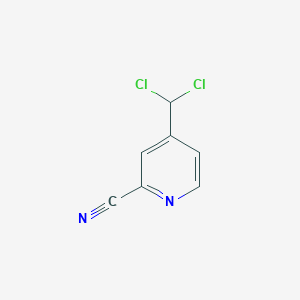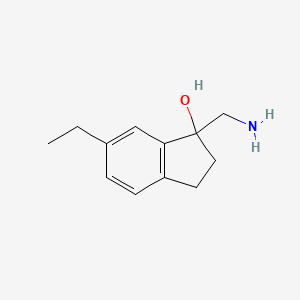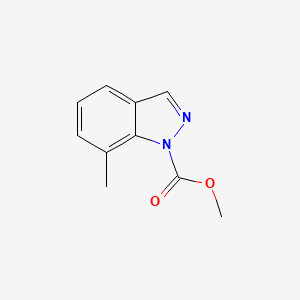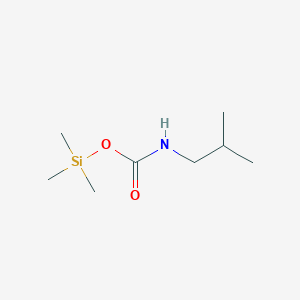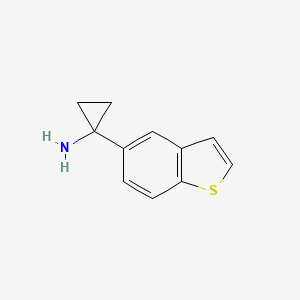
7-Amino-5-nitrosoquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-5-(hydroxyimino)quinolin-8(5H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of an amino group at the 7th position, a hydroxyimino group at the 5th position, and a ketone group at the 8th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-5-(hydroxyimino)quinolin-8(5H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Nitration: The quinoline derivative undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oximation: The amino group is converted to a hydroxyimino group through a reaction with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Cyclization: The final step involves cyclization to form the quinoline ring with the desired functional groups.
Industrial Production Methods: Industrial production of 7-Amino-5-(hydroxyimino)quinolin-8(5H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxo derivatives.
Reduction: Reduction of the hydroxyimino group can yield amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives of the quinoline ring.
Reduction: Amino derivatives with reduced hydroxyimino groups.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
7-Amino-5-(hydroxyimino)quinolin-8(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Amino-5-(hydroxyimino)quinolin-8(5H)-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The amino group can participate in nucleophilic reactions, modifying the function of enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.
Comparison with Similar Compounds
7-Amino-5-chloroquinolin-8-ol: This compound has a chloro group instead of a hydroxyimino group, leading to different chemical properties and reactivity.
5-Nitroso-8-quinolinol: This compound has a nitroso group at the 5th position, which affects its biological activity and chemical behavior.
Uniqueness: 7-Amino-5-(hydroxyimino)quinolin-8(5H)-one is unique due to the presence of both an amino group and a hydroxyimino group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
92095-68-6 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
7-amino-5-nitrosoquinolin-8-ol |
InChI |
InChI=1S/C9H7N3O2/c10-6-4-7(12-14)5-2-1-3-11-8(5)9(6)13/h1-4,13H,10H2 |
InChI Key |
RJFINFNWCRTDFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




